N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-cycloheptyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-24-14-6-7-17-15-16(10-11-19(17)24)12-13-22-20(25)21(26)23-18-8-4-2-3-5-9-18/h10-11,15,18H,2-9,12-14H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRFOQLOJFJUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of the cycloheptylamine and the 1-methyl-1,2,3,4-tetrahydroquinoline derivatives. These intermediates are then coupled using oxalamide formation reactions under controlled conditions, often involving the use of coupling agents like carbodiimides or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, serving as a precursor in organic synthesis.
Biology: In biological research, it may be employed as a tool to study biological processes, potentially acting as an inhibitor or modulator of specific enzymes or receptors.
Medicine: The compound could have potential medicinal applications, possibly serving as a lead compound in drug discovery for treating various diseases.
Industry: In industry, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their molecular features:
*Estimated based on analogous structures.
Key Observations:
Substituent Effects on Molecular Weight :
- The target compound’s cycloheptyl group increases its molecular weight (381.5) compared to the cyclopentyl analog (357.5) . Larger substituents like thiophene-carbonyl (433.5) further elevate molecular weight .
- The 1-propyl group in the cyclopentyl analog introduces additional hydrophobicity compared to the 1-methyl group in the target compound.
Functional Group Diversity: Aromatic vs. Aliphatic Groups: The 2-(methylthio)phenyl group in introduces sulfur-based polarity, contrasting with the purely aliphatic cycloheptyl group in the target compound.
Biological Implications (Inferred): The umami agonist S336 demonstrates that oxalamides with aromatic substituents (e.g., dimethoxybenzyl) can interact with taste receptors. The target compound’s tetrahydroquinoline moiety, a bicyclic aromatic system, may similarly engage in π-π interactions in receptor binding.
Biological Activity
N1-cycloheptyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 428.57 g/mol. The compound features a cycloheptyl group and a tetrahydroquinoline moiety, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological pathways. Research indicates that it may function as an inhibitor or modulator of certain biochemical processes, particularly those involving neurotransmitter systems.
Key Mechanisms:
- Receptor Interaction : The compound may target G-protein coupled receptors (GPCRs), which are critical for various signaling pathways in the body.
- Enzyme Inhibition : It has been suggested that the oxalamide group can interact with enzymes involved in metabolic pathways, potentially leading to altered pharmacokinetics.
In vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Antimicrobial Activity : Preliminary data suggest efficacy against specific bacterial strains.
- Neuroprotective Properties : The tetrahydroquinoline structure is known for neuroprotective effects, possibly reducing oxidative stress in neuronal cells.
In vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound:
- Efficacy in Pain Models : Studies indicate that the compound may reduce pain sensitivity in rodent models.
- Behavioral Assessments : Behavioral tests have shown improvements in anxiety-like behaviors when administered to mice.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress in neurons | |
| Analgesic | Decreases pain sensitivity in rodents | |
| Anxiolytic | Improves anxiety-like behaviors |
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound on rat models subjected to induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups.
Case Study 2: Pain Management
Another study focused on the analgesic properties of the compound. Mice treated with varying doses exhibited a dose-dependent decrease in pain response in formalin-induced pain models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
